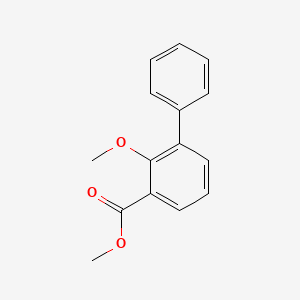

Methyl 2-methoxy-3-phenylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-3-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-12(11-7-4-3-5-8-11)9-6-10-13(14)15(16)18-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAQXLIDRXWSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Methoxy 3 Phenylbenzoate and Analogues

Strategies for Carbon-Carbon Bond Formation in Aryl Benzoate (B1203000) Systems

The creation of the phenylbenzoate scaffold, a key structural feature of the target molecule, relies on powerful cross-coupling reactions that forge a bond between two aryl rings.

Radical Nucleophilic Substitution (SRN1) Reactions for Aryl-Aryl Coupling

The Radical Nucleophilic Substitution (SRN1) reaction offers a pathway for the substitution of a substituent on an aromatic ring with a nucleophile via a free radical intermediate. wikipedia.org This mechanism is particularly useful for unactivated aryl halides, where traditional nucleophilic aromatic substitution (SNAr) is not feasible as it does not require deactivating groups on the arene. wikipedia.orgorganicreactions.org The SRN1 process was first identified in 1970 by Bunnett and Kim. wikipedia.orginflibnet.ac.in

The reaction proceeds through a chain mechanism involving radical anions. inflibnet.ac.innptel.ac.in The key steps are:

Initiation : An electron donor initiates the reaction by transferring an electron to the aryl halide substrate, forming a radical anion. inflibnet.ac.indalalinstitute.com

Propagation : This radical anion fragments, losing the halide leaving group to form an aryl radical. wikipedia.orginflibnet.ac.in This aryl radical then reacts with a nucleophile (such as an enolate) to create a new radical anion. wikipedia.orgnptel.ac.in This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain and forming the final product. wikipedia.orgdalalinstitute.com

Termination : The chain reaction can be terminated if the aryl radical abstracts a proton from the surrounding medium. wikipedia.orginflibnet.ac.in

While direct examples for the synthesis of Methyl 2-methoxy-3-phenylbenzoate using SRN1 are not prevalent, the mechanism provides a valid theoretical framework for coupling an appropriate phenyl nucleophile with a substituted methyl benzoate precursor bearing a halide at the 3-position.

Stille Coupling Reactions for Phenylbenzoate Synthesis

The Stille coupling is a highly versatile and widely used palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents. wikipedia.orglibretexts.org

The catalytic cycle involves three main steps: wikipedia.orgcore.ac.uk

Oxidative Addition : A Pd(0) catalyst reacts with the aryl halide (e.g., a substituted bromo- or iodobenzoate). wikipedia.orglibretexts.org

Transmetalation : The organostannane (e.g., phenyltrimethylstannane) transfers its organic group to the palladium center, displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst. wikipedia.org

A specific application of this methodology is seen in the synthesis of a close analogue, methyl 2-methoxy-3,6-diphenylbenzoate. conicet.gov.ar In this case, the reaction between methyl 2,5-bis(trimethylstannyl)-3-methoxybenzoate and iodobenzene, catalyzed by PdCl₂(PPh₃)₂, yielded the desired diphenylbenzoate derivative. conicet.gov.ar This demonstrates the feasibility of Stille coupling for constructing complex phenylbenzoate systems. However, sterically hindered or deactivated coupling partners can sometimes lead to lower yields and the formation of side products like biphenyl (B1667301). conicet.gov.ar

Table 1: Example of Stille Coupling for a Phenylbenzoate Analogue

| Aryl Halide | Organostannane | Catalyst | Product | Yield |

|---|---|---|---|---|

| Iodobenzene | Methyl 2,5-bis(trimethylstannyl)-3-methoxybenzoate | PdCl₂(PPh₃)₂ | Methyl 2-methoxy-3,6-diphenylbenzoate | 27% |

Data sourced from a study on Disugran analogues. conicet.gov.ar

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Substitution

Beyond the Stille reaction, a broad range of palladium-catalyzed cross-coupling methods are instrumental in forming aryl-aryl bonds. These reactions are among the most powerful tools for substituting groups on aromatic rings. mdpi.com Common examples include the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Hiyama (using organosilicon reagents) couplings. numberanalytics.comnih.gov

The general mechanism for these reactions is similar to the Stille coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle. mdpi.comnih.gov For instance, the Suzuki-Miyaura coupling reacts an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com

Palladium-catalyzed C-H activation is another advanced strategy. nih.govresearchgate.net This approach allows for the direct arylation of a C-H bond on a benzoate ring with an aryl halide, avoiding the need to pre-functionalize the substrate into an organometallic reagent. researchgate.netacs.org For example, palladium catalysts have been used for the C-H ortho-arylation of benzoic acids and their derivatives. researchgate.netuni-muenchen.de These methods offer an efficient and atom-economical route to biaryl compounds like the phenylbenzoate core. acs.orgresearchgate.net

Esterification and Transesterification Routes for Methyl Benzoate Derivatives

The synthesis of the methyl ester group is typically achieved either by direct esterification of the corresponding carboxylic acid or by transesterification of another ester.

Fischer-Speier Esterification is a classic method involving the reaction of a carboxylic acid (e.g., 2-methoxy-3-phenylbenzoic acid) with an alcohol (methanol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgpsiberg.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water byproduct is removed as it forms. wikipedia.orgpsiberg.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. wikipedia.orgmdpi.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. libretexts.org This is a particularly relevant route since methyl benzoate is a common byproduct in industrial processes. edu.krdatamanchemicals.com Various catalysts have been developed for the transesterification of methyl benzoate with different alcohols, including natural phosphates, metal oxides, and titanates. researchgate.netrsc.orgacs.org Studies have shown that factors like the nature of the alcohol, reaction temperature, and catalyst type play a crucial role in the efficiency of the reaction. researchgate.netrsc.org For example, the transesterification of crude methyl benzoate to produce benzyl (B1604629) benzoate and butyl benzoate has been achieved with high conversion rates using a titanate catalyst. acs.org

Table 2: Selected Catalytic Systems for Transesterification of Benzoate Esters

| Ester Substrate | Alcohol | Catalyst | Conditions | Conversion/Yield |

|---|---|---|---|---|

| Crude Methyl Benzoate | Benzyl Alcohol | Titanate | Reactive Distillation | 100% Conversion |

| Crude Methyl Benzoate | Butyl Alcohol | Titanate | Reactive Distillation | 82.79% Conversion |

| Pyridin-2-yl 2-methylbenzoate | Phenol (B47542) | K₂CO₃ (10 mol%) | 1,4-dioxane, 60 °C, 48h | Quantitative Yield |

| Methyl Benzoate | Benzyl Alcohol | PrO₂ Nanoparticles | 100 °C, 6h | 95% Yield |

Data compiled from various studies on transesterification. acs.orgrsc.orgrsc.org

Derivatization from Precursor Compounds and Related Benzoates

Synthesis from Methyl 3-phenylbenzoate via Birch Reduction Alkylation

A specific and powerful method for generating highly substituted aromatic systems involves the Birch reduction of a precursor benzoate ester followed by alkylation. acs.org The Birch reduction converts aromatic rings into 1,4-cyclohexadienes using an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with a proton source (like an alcohol). wikipedia.org

When applied to aromatic esters like methyl 3-phenylbenzoate, the reaction proceeds through a stabilized carbanion intermediate. acs.orgnih.gov This enolate can then be trapped by an electrophile, such as methyl iodide, in a C-C bond-forming step. nih.gov This sequence is known as the Birch reduction-alkylation.

Specifically, the synthesis of 2-phenyl-2,5-cyclohexadien-1-one derivatives has been described starting from methyl 3-phenylbenzoate. nih.govacs.org The process involves the reduction of methyl 3-phenylbenzoate with lithium in ammonia and THF, followed by the addition of methyl iodide. acs.org This sequence effectively introduces a new substituent onto the ring, creating a complex, non-aromatic intermediate that can be further manipulated. nih.govacs.org While this does not directly yield this compound, it demonstrates a key derivatization strategy from a closely related and readily available precursor, methyl 3-phenylbenzoate, to build molecular complexity. baranlab.org

Table 3: Birch Reduction-Alkylation of Methyl 3-phenylbenzoate

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| Methyl 3-phenylbenzoate | 1. Li, NH₃, THF, t-BuOH | 3-Methyl-3-phenyl-1,4-cyclohexadiene-1-carboxylic acid methyl ester | 88% |

| 2. Methyl Iodide |

Data sourced from a study on the preparation of 2-phenyl-2,5-cyclohexadien-1-ones. acs.org

Synthesis from Methyl 2-methoxy-5-phenylbenzoate

While the direct conversion of Methyl 2-methoxy-5-phenylbenzoate to its 3-phenyl isomer is not extensively documented, the reactivity of this compound serves as a foundation for creating other highly substituted phenols. One notable transformation is the Birch reduction-alkylation methodology. nih.govacs.org This process converts Methyl 2-methoxy-5-phenylbenzoate into 2-phenyl-2,5-cyclohexadien-1-ones. nih.govacs.org These products can then undergo regiospecific photochemical rearrangements under UV light (300 nm) to yield pentasubstituted phenols. nih.govacs.org

The synthesis of related, highly substituted analogues, such as methyl 2-methoxy-3,6-diphenylbenzoate, has been achieved through different routes. For instance, a Stille coupling reaction between methyl 2-methoxy-3-(trimethylstannyl)-6-phenylbenzoate and iodobenzene, catalyzed by PdCl2(PPh3)2, yields the diphenylbenzoate product, although challenges can arise from steric hindrance. conicet.gov.ar

Formation from Lignin-derived Methoxy (B1213986) Groups

A novel and sustainable approach utilizes lignin (B12514952), an abundant biomass polymer, as a source for methyl groups in esterification reactions. nih.govresearchgate.net In this strategy, the methoxy groups inherent to the lignin structure are transferred to carboxylic acids to generate the corresponding methyl esters. nih.gov This process simultaneously transforms the remaining carbon backbone of the lignin polymer primarily into carbon monoxide (CO), a valuable C1 building block for other chemical reactions like carbonylations. nih.govresearchgate.net

This method has been successfully applied to a range of functionalized aryl and alkyl carboxylic acids. nih.gov For example, using beech wood lignin as the methyl source in the presence of a copper-based catalyst system, p-phenylbenzoic acid can be efficiently converted to its methyl ester, methyl p-phenylbenzoate (B8346201). nih.govsemanticscholar.org The reaction demonstrates a complete utilization of the lignin polymer, leaving no solid or liquid residues. nih.gov

Table 1: General Conditions for Lignin-Mediated Methylation of Carboxylic Acids semanticscholar.org

| Parameter | Condition |

| Carboxylic Acid | 0.2 mmol |

| Methyl Source | Beech Lignin (1.5 equiv. of methoxy groups) |

| Catalyst | nano CuO (0.06 mmol) |

| Ligand | 4,7-dimethoxy-1,10-phenanthroline (0.02 mmol) |

| Base | K₂CO₃ (0.4 mmol) |

| Additive | I₂ (0.12 mmol) |

| Solvent | DMSO (2 mL) |

| Temperature | 140 °C |

| Time | 10 h |

Green Chemistry Approaches in Benzoate Ester Synthesis

The principles of green chemistry are increasingly influencing the synthesis of esters, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. These approaches include the use of environmentally benign solvents, metal-free reaction conditions, and sustainable catalysts. rsc.orgacs.org

Metal and Base-Free Amidation of Esters in Aqueous Media

A significant advancement in green chemistry is the development of a direct amidation method for esters that operates without any metal catalysts or base additives, using only water as a green solvent. rsc.org This technique relies on heating the ester and amine in water, which facilitates a direct C(acyl)–O bond cleavage to form the desired amide. rsc.org The alcohol byproduct can then be recovered and potentially reused. rsc.org

This methodology has been successfully applied to a variety of aromatic esters. rsc.org Notably, when 2-methoxy-phenyl benzoate was reacted with benzylamine (B48309) under these conditions, the corresponding amide was produced in a 73% yield, demonstrating the viability of this sustainable approach for complex ester substrates. rsc.org

Table 2: Selected Substrate Scope for Metal- and Base-Free Amidation in Water rsc.org

| Ester Substrate | Amine Substrate | Yield (%) |

| Phenyl benzoate | 4-Methyl benzylamine | 76 |

| Phenyl benzoate | 4-Methoxy benzylamine | 89 |

| 4-Chloro-phenyl benzoate | Benzylamine | 94 |

| 2-Methyl-phenyl benzoate | Benzylamine | 94 |

| 2-Methoxy-phenyl benzoate | Benzylamine | 73 |

Sustainable Catalysis in Benzoate Synthesis

The development of sustainable catalysts is a cornerstone of green chemistry, focusing on abundant, non-toxic metals or biocatalytic systems.

Heterogeneous Gold Catalysis: One innovative method involves the one-pot synthesis of benzyl benzoate from benzyl alcohol using oxygen as the sole oxidant. acs.orgqualitas1998.net This process is facilitated by an ultralow amount of gold nanoparticles supported on a spherical ORMOSIL (organically modified silica) mesoporous material. acs.orgqualitas1998.net The reaction proceeds under mild conditions (100 °C, 2 bar O₂) and the catalyst demonstrates high selectivity and stability, allowing for its recovery and reuse over multiple cycles. qualitas1998.net

Biocatalysis: Enzymes, particularly lipases, are increasingly used as biocatalysts for ester synthesis, offering a green alternative to traditional chemical methods. researchgate.net Immobilized lipases can catalyze transesterification reactions under mild, solvent-free conditions. For example, the synthesis of propyl benzoate can be achieved using lipase (B570770) from Candida cylindracea immobilized on a polymer matrix. researchgate.net The use of immobilized enzymes allows for easy recovery and reuse of the catalyst, although some decrease in activity may be observed over successive cycles. researchgate.net

Iron-Based Catalysis: There is a growing focus on replacing precious metal catalysts with those based on abundant and less toxic elements like iron. Efficient and environmentally benign catalyst systems using iron(III) have been developed for related reactions, such as the ring-opening of epoxides by carboxylic acids to form β-hydroxyesters. nih.gov A cooperative catalyst system composed of an iron(III) benzoate complex and guanidinium (B1211019) carbonate has shown superior activity compared to traditional onium halide catalysts, highlighting the potential of sustainable iron catalysis in organic synthesis. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Methoxy 3 Phenylbenzoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

In the ¹H-NMR spectrum of Methyl 2-methoxy-3-phenylbenzoate, distinct signals correspond to the different types of protons present in the molecule. The aromatic protons on the two phenyl rings typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the ring currents. The specific chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the methoxy (B1213986) and ester groups.

The protons of the methoxy group (-OCH₃) are expected to produce a sharp singlet at approximately δ 3.8-4.0 ppm. Similarly, the methyl protons of the ester group (-COOCH₃) would also appear as a singlet, typically slightly downfield, in the range of δ 3.9-4.1 ppm. The exact positions of these signals provide valuable information about the local electronic environment.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₅) | 7.2 - 7.6 | Multiplet |

| Aromatic Protons (C₆H₃) | 7.0 - 7.8 | Multiplet |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis

The ¹³C-NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The carbonyl carbon of the ester group is highly deshielded and is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 165-170 ppm.

The aromatic carbons exhibit signals between δ 110 and 160 ppm. The carbons directly attached to the oxygen atoms (the C2 carbon bearing the methoxy group and the ester-linked carbon) will be found at the lower end of this range, around δ 150-160 ppm. The carbon attached to the phenyl group (C3) would also be in a distinct region. The carbons of the unsubstituted phenyl group will appear in the typical aromatic region of δ 125-130 ppm. The methoxy and methyl ester carbons will produce signals around δ 50-60 ppm. rsc.orgrsc.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 165 - 170 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-C (ipso) | 135 - 145 |

| Aromatic C-H | 110 - 135 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

Two-Dimensional NMR Techniques for Structure Confirmation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Gauge-Independent Atomic Orbital (GIAO) Calculations of NMR Parameters

Computational chemistry provides a powerful tool for validating experimental spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate NMR chemical shifts. dergipark.org.trresearchgate.net This method, often employed within the framework of Density Functional Theory (DFT), involves calculating the magnetic shielding tensors for each nucleus in the molecule. dergipark.org.trresearchgate.net

The process begins with the optimization of the molecule's geometry at a specific level of theory (e.g., B3LYP with a basis set like 6-311G(d)). dergipark.org.tr Following optimization, the GIAO method is used to compute the isotropic shielding values. These theoretical values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). Comparing the calculated chemical shifts with the experimental data allows for a robust confirmation of the proposed structure and the assignment of specific resonances. dergipark.org.trresearchgate.net

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a compound.

Experimental FT-IR Spectral Analysis

The Fourier-Transform Infrared (FT-IR) spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretch of the ester group. This typically appears in the region of 1720-1740 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.

The spectrum will also display characteristic bands for the C-O stretching vibrations of the ester and the methoxy ether group. These usually result in two or more strong bands in the fingerprint region, between 1250 cm⁻¹ and 1000 cm⁻¹.

Aromatic C=C stretching vibrations will give rise to several medium to weak bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | -C=O | 1720 - 1740 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Weak |

Theoretical Calculation of Vibrational Frequencies

Theoretical calculations of vibrational frequencies serve as a powerful tool for the assignment of experimental infrared (IR) and Raman spectra. Density Functional Theory (DFT) has become a standard quantum chemical method for this purpose, offering a favorable balance between computational cost and accuracy. dergipark.org.trscirp.org Calculations are typically performed using functionals such as Becke, 3-Lee-Yang-Parr (B3LYP) combined with various basis sets, for instance, 6-311G(d) or 6-311++G. dergipark.org.trscirp.org

The computational process begins with the optimization of the molecule's ground-state geometry. Following this, harmonic vibrational frequencies are calculated. However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. scirp.org To bridge this gap, the computed frequencies are commonly scaled using empirical scale factors, which improves the agreement with experimental data. scirp.org

The assignments of fundamental vibrational modes are performed based on the total energy distribution (TED) analysis. dergipark.org.tr For a molecule like this compound, the vibrational modes can be attributed to specific functional groups. For example, C-H stretching frequencies of the aromatic rings are expected in the 3000–3100 cm⁻¹ region, while those for the methyl groups appear at lower frequencies (2800–3000 cm⁻¹). researchgate.net The stretching vibration of the carbonyl group (C=O) is typically a strong absorption observed in the 1850-1550 cm⁻¹ range. scispace.com A methoxy group attached to an aromatic ring gives rise to asymmetric and symmetric C-O-C stretching vibrations, expected in the ranges of 1310–1210 cm⁻¹ and 1050–1010 cm⁻¹, respectively. scispace.com

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3000 - 3100 | Stretching vibration of C-H bonds on the phenyl rings. researchgate.net |

| ν(C-H) methyl | 2800 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the -OCH₃ and -COOCH₃ groups. researchgate.net |

| ν(C=O) | 1680 - 1750 | Carbonyl stretch of the ester group, typically a strong band. dergipark.org.trscispace.com |

| ν(C=C) aromatic | 1450 - 1600 | Skeletal stretching vibrations within the aromatic rings. scispace.com |

| δ(CH₃) | 1430 - 1475 | Asymmetric and symmetric deformation (bending) modes of the methyl groups. scispace.com |

| νas(C-O-C) | 1210 - 1310 | Asymmetric stretching of the ether and ester C-O-C linkages. scispace.com |

| νs(C-O-C) | 1010 - 1050 | Symmetric stretching of the ether and ester C-O-C linkages. scispace.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Experimental UV-Vis Spectral Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The resulting spectrum is a plot of absorbance versus wavelength and is characterized by one or more absorption maxima (λmax), which correspond to specific electronic transitions.

For aromatic esters like this compound, the UV-Vis spectrum is typically dominated by π → π* transitions associated with the conjugated π-electron systems of the phenyl rings and the carbonyl group. The positions and intensities of these absorption bands are sensitive to the molecular structure, substitution patterns, and the solvent used for the measurement. While specific experimental data for this compound is not detailed here, related aromatic compounds are known to exhibit characteristic absorptions in the UV region, generally between 200 and 400 nm. researchgate.net

| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε) | Attributed Transition |

|---|---|---|---|---|

| Aromatic Ester | Methanol (B129727) | ~230 - 250 | High | π → π |

| Aromatic Ester | Methanol | ~270 - 290 | Moderate | π → π |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. mdpi.com It calculates the excitation energies and oscillator strengths (which relate to the intensity of absorption bands) of electronic transitions. growingscience.com This allows for a direct comparison between theoretical predictions and experimental UV-Vis spectra, aiding in the interpretation of the latter.

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and basis set. researchgate.net Studies on benzoic acid derivatives have shown that range-separated hybrid functionals, such as CAM-B3LYP, and doubly hybrid functionals like B2PLYPD, often provide results in excellent agreement with experimental data. researchgate.net The calculations can be performed for the molecule in the gas phase or, more realistically, by incorporating solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov

Analysis of the results typically involves examining the molecular orbitals involved in the primary electronic transitions. For many organic molecules, the most significant low-energy transition is from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trgrowingscience.com

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 285 | 0.15 | HOMO → LUMO (95%) | π → π |

| 240 | 0.45 | HOMO-1 → LUMO (80%) | π → π |

| 215 | 0.30 | HOMO → LUMO+1 (75%) | π → π* |

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in a crystal lattice.

While the crystal structure of this compound itself is not presented, analysis of a closely related derivative, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, provides insight into the structural features common to such compounds. researchgate.net The crystal structure of this derivative was solved and refined, revealing important conformational details. researchgate.net For example, the non-hydrogen atoms in the molecule were found to be approximately planar, with small dihedral angles between the phenyl ring and the attached carboxylate groups. researchgate.net The solid-state structure is stabilized by intermolecular C–H⋯O hydrogen bonds, which link adjacent molecules into dimers, and these dimers are further organized into a three-dimensional structure by π-π stacking interactions. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄O₆ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.3644(9) |

| b (Å) | 11.1880(18) |

| c (Å) | 11.4159(18) |

| α (°) | 66.378(2) |

| β (°) | 79.970(2) |

| γ (°) | 78.138(2) |

| Volume (ų) | 611.11(17) |

| Z | 2 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. In EI-MS, the molecule is ionized, typically by removing one electron, to form a radical cation known as the molecular ion [M]⁺•. The mass-to-charge ratio (m/z) of this ion provides the molecule's nominal molecular weight. The molecular ion is often unstable and undergoes fragmentation into smaller, more stable ions.

For this compound (C₁₆H₁₆O₃, Molecular Weight: 256.29 g/mol ), the molecular ion peak would be observed at m/z 256. The fragmentation pattern can be predicted by analogy with related structures like methyl 2-methoxybenzoate (B1232891) and methyl salicylate (B1505791). docbrown.infomassbank.eu A common fragmentation pathway for ortho-substituted benzoate esters involves the "ortho effect," leading to characteristic neutral losses.

A prominent fragmentation for methyl 2-methoxybenzoate involves the loss of a methanol molecule (CH₃OH, 32 Da) from the molecular ion, which is a characteristic ortho effect. nist.gov Another common fragmentation is the α-cleavage at the ester group, leading to the loss of the methoxy radical (•OCH₃, 31 Da) to form an acylium ion [M-31]⁺, or the loss of the carbomethoxy radical (•COOCH₃, 59 Da). docbrown.infomiamioh.edu The base peak in the spectrum of methyl 2-methoxybenzoate is at m/z 135, corresponding to the [M-OCH₃]⁺ fragment. massbank.eu The subsequent loss of carbon monoxide (CO, 28 Da) from acylium ions is also a common pathway. docbrown.info

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 256 | [C₁₆H₁₆O₃]⁺• | - (Molecular Ion) |

| 225 | [M - •OCH₃]⁺ | •OCH₃ |

| 197 | [M - •COOCH₃]⁺ | •COOCH₃ |

| 197 | [[M - •OCH₃] - CO]⁺ | •OCH₃, CO |

| 168 | [[M - •COOCH₃] - CHO]⁺ | •COOCH₃, CHO |

| 152 | [C₁₂H₈]⁺• (Biphenylene) | Multiple steps |

Exploration of Chemical Reactivity and Reaction Mechanisms of Methyl 2 Methoxy 3 Phenylbenzoate

Intramolecular Cyclization Reactions of Aminomethylbenzoate Esters

While direct studies on the intramolecular cyclization of aminomethyl derivatives of Methyl 2-methoxy-3-phenylbenzoate are not extensively documented, the reactivity of the parent aminomethylbenzoate ester system provides significant insight into potential synthetic pathways. The cyclization of methyl 2-aminomethylbenzoate to form phthalimidine is a well-established intramolecular aminolysis reaction. enscm.frnih.gov This type of reaction is subject to both general acid and general base catalysis. acs.org

In the general base-catalyzed reaction of related aminobenzoate esters, the rate-limiting step involves proton transfer occurring in concert with the departure of the leaving group (the methoxy (B1213986) group in the case of a methyl ester). acs.org The efficiency of this cyclization is highly dependent on the steric fit between the nucleophilic amino group and the ester's reaction center. acs.org For methyl 2-aminomethylbenzoate, the second-order rate constant for hydroxide-catalyzed cyclization (kOH) is 7.2 x 10³ M⁻¹ s⁻¹, which is significantly greater than the rate of alkaline hydrolysis for simple benzoates, highlighting the favorability of the intramolecular process. acs.org

Applying this to a hypothetical aminomethyl derivative of this compound, one could envision a palladium-catalyzed intramolecular biaryl coupling reaction. Such reactions on phenyl benzoate (B1203000) derivatives are known to form the 6H-dibenzo[b,d]pyran-6-one skeleton. clockss.orgnii.ac.jpjst.go.jpresearchgate.net For instance, the cyclization of 2-(aminomethyl)biphenyls can be promoted by tert-butyl hydroperoxide (TBHP) to yield fluorenones, a reaction that is believed to proceed through radical intermediates. beilstein-journals.org This suggests that an appropriately substituted this compound could be a precursor to complex, fused heterocyclic systems.

Regiospecific Photorearrangements to Substituted Phenols

The biphenyl (B1667301) moiety of this compound and its isomers is susceptible to photochemical rearrangements, providing an efficient route to highly substituted phenols. Research on the closely related methyl 2-methoxy-5-phenylbenzoate has shown that it can be converted into 2-phenyl-2,5-cyclohexadien-1-ones via the Birch reduction-alkylation methodology. acs.org These cyclohexadienone intermediates undergo regiospecific photorearrangements when irradiated with UV light (e.g., at 300 nm) to yield pentasubstituted phenols. acs.org

The regioselectivity of this rearrangement is influenced by the substituents on the aromatic rings. The photorearrangement of biphenyl pyridones, for example, is dependent on the electronic nature of the substituents, with electron-withdrawing groups leading to a more regioselective sequence. researchgate.net In the case of diarylethenes, the introduction of electron-donating methoxy groups can increase the efficiency of photocyclization. mdpi.com This suggests that the methoxy and phenyl groups in this compound would play a crucial role in directing the outcome of such photoreactions.

Intermolecular Coupling and Derivatization Reactions

The ester and biphenyl functionalities of this compound make it a versatile substrate for a variety of intermolecular coupling and derivatization reactions.

Suzuki-Miyaura Cross-Coupling: A primary reaction for this class of compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction typically involves the cleavage of the C(acyl)-O bond of the ester, allowing for the formation of ketones from stable carboxylic acid derivatives. nih.gov This method is advantageous due to its functional group tolerance and atom economy. nih.gov Various palladium precatalysts, often employing N-heterocyclic carbene (NHC) ligands like IPr and SIPr, have been developed to facilitate the coupling of aryl esters with arylboronic acids under relatively mild conditions. nih.govnih.govresearchgate.net The choice of catalyst, ligand, and base is critical for achieving high yields. nih.govnih.gov For example, the coupling of phenyl benzoate with 4-methoxyphenylboronic acid can be influenced by the specific palladium precatalyst used. researchgate.net

| Ester Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenyl Benzoate | Phenylboronic Acid | (η³-1-tBu-indenyl)Pd(IPr)(Cl) (3) | - | THF | 90 | >95 | nih.gov |

| Phenyl Benzoate | 4-Methoxyphenylboronic Acid | (η³-1-tBu-indenyl)Pd(IPr)(Cl) (1) | K₂CO₃ | Toluene/EtOH | RT | High | nih.gov |

| Phenyl 2-methylbenzoate | Phenylboronic Acid | PEPPSI-IPr (3) | K₂CO₃ | THF | 80 | 83 | Szostak et al. |

Other Derivatizations: Beyond ketone synthesis, the ester group can be derivatized through other reactions. For example, direct amidation of phenyl benzoates can be achieved, sometimes even in water as a green solvent, to produce the corresponding amides. The reaction of 2-methoxy-phenyl benzoate with n-butylamine, for instance, can yield the corresponding amide with high efficiency.

Mechanistic Insights from Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving compounds like this compound.

The potential energy surface (PES) provides a theoretical landscape of a chemical reaction, mapping the energy of a system as a function of its atomic geometry. vu.nl Analysis of the PES allows for the characterization of reactants, products, intermediates, and transition states. For palladium-catalyzed cross-coupling reactions, probing the PES can reveal the intricate details of the catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Computational studies have shown that relativistic effects are important for accurately describing the oxidative addition step, as they tend to stabilize the stationary points along the PES, lowering both reaction barriers and energies. vu.nl Machine learning potentials, such as AIMNet2-Pd, are now being developed to map the PES for entire catalytic cycles like the Suzuki-Miyaura reaction, enabling the characterization of intermediate structures and mechanisms at a lower computational cost. chemrxiv.org

Identifying and characterizing transition states (TS) is crucial for understanding reaction rates and selectivity. In the context of the intramolecular biaryl coupling of phenyl benzoate derivatives, which is a potential reaction pathway for appropriately substituted this compound, transition state models have been proposed to explain the observed regioselectivity. nii.ac.jpresearchgate.net

For the palladium-mediated coupling of 3-substituted phenyl 2-iodobenzoates, the regioselectivity is influenced by the choice of base and the presence or absence of a phosphine (B1218219) ligand. nii.ac.jpelsevierpure.com One proposed transition state model suggests an interaction between the methoxy group's oxygen and the palladium atom, which becomes partially positive after oxidative addition. nii.ac.jp This coordination can direct the C-C bond formation to a specific position. In the absence of a phosphine ligand, solvent molecules (like DMA) may coordinate to the palladium, leading to a different transition state geometry and altered regioselectivity. nii.ac.jp For Ni-catalyzed couplings of benzylic esters, DFT calculations have identified two competing transition states for the stereochemistry-determining oxidative addition step: an SN2-type backside attack leading to inversion and a cyclic concerted pathway leading to retention. nih.gov

The interactions between the catalyst and the substrate are fundamental to the efficiency and selectivity of any catalyzed reaction. In palladium-catalyzed cross-couplings, the electronic and steric properties of the ligands attached to the palladium center are paramount. enscm.fr

Role of Solvents and Additives in Reaction Efficiency

In the palladium-catalyzed synthesis of biphenyl derivatives, a class of compounds to which this compound belongs, the solvent and additives are key to high efficiency. For instance, in Suzuki-Miyaura cross-coupling reactions, a common method for forming the biaryl bond, the choice of solvent affects the solubility of the palladium catalyst and the reactants. rjptonline.orgacs.org Polar aprotic solvents are often favored. Furthermore, the addition of a base is essential for the transmetalation step in the catalytic cycle. rjptonline.org

Research has shown that in the synthesis of similar biaryl structures, the combination of a palladium catalyst with specific ligands (a type of additive) and a suitable solvent system is crucial for achieving high yields. rsc.org Ligands can stabilize the palladium catalyst and facilitate the key steps of the reaction mechanism. rsc.org The addition of certain salts, like lithium tetrafluoroborate (B81430) (LiBF4), has been found to improve both yield and isomeric retention in challenging coupling reactions. acs.org

Water is also emerging as a beneficial solvent in certain contexts, lauded for its ability to enhance reaction rates and selectivity due to effects like hydrophobicity and polarity. researchgate.net For some palladium-catalyzed couplings, the use of water as a solvent, sometimes in conjunction with microwave heating, has been shown to lead to faster, cleaner, and easier reactions. researchgate.netacs.org In specific amidation reactions of phenyl benzoates, water has been demonstrated to be an excellent solvent, in some cases eliminating the need for a catalyst and base altogether. researchgate.netrsc.org

The following table summarizes the influence of various solvents and additives on reactions relevant to this compound:

| Reaction Type | Solvent(s) | Additive(s) | Effect on Reaction Efficiency |

| Suzuki-Miyaura Coupling | Toluene/Water, Methanol (B129727) | Cesium Carbonate (Cs2CO3), Potassium Carbonate (K2CO3), Sodium Carbonate (Na2CO3) | Polar solvents like methanol can lead to good quantitative yields due to high solubility. rjptonline.org The choice of base is critical for the reaction's success. rjptonline.org |

| Suzuki-Miyaura Coupling | Water | Palladium Acetate | Can proceed without organic co-solvents and phosphine ligands, especially with microwave irradiation to suppress side reactions like ester cleavage. acs.org |

| Hiyama Coupling | Toluene, Dimethylacetamide (DMA) | Tris(4-fluorophenyl)phosphine, Tetra-n-butylammonium iodide (TBAI) | The addition of a small amount of water can enhance reaction efficiency. mdpi.com TBAI can be a crucial additive in achieving high yields. mdpi.com |

| Stille Coupling | Dimethylformamide (DMF) | Cesium Fluoride (B91410) (CsF), Copper(I) Iodide (CuI) | The synergistic effect of fluoride ions and Cu+ can enhance the reactivity of the stannane (B1208499) coupling partner. conicet.gov.ar |

| Amidation of Phenyl Benzoates | Water | None | Can proceed efficiently without any catalyst or base, acting as a green and atom-economical approach. researchgate.netrsc.org |

| Palladium-Catalyzed α-Arylation of Esters | Not specified | Lithium hexamethyldisilazide (LiHMDS), o-biphenyl phosphines | The use of a strong base and bulky, electron-rich phosphine ligands allows for the monoarylation of esters at room temperature or 80 °C with very good yields. organic-chemistry.org |

Investigation of Biological Activities of Methyl 2 Methoxy 3 Phenylbenzoate and Its Analogues Excluding Clinical Studies

Phytotoxicity Studies of Substituted Benzoate (B1203000) Esters

Substituted benzoate esters have been identified as possessing significant phytotoxic properties, indicating their potential as natural herbicides. Research into this area has demonstrated that the structural characteristics of these compounds play a crucial role in their activity.

Detailed research findings have shown that certain benzoate derivatives can induce necrosis in plants. For instance, a study on metabolites from the fungus Fimetariella rabenhorstii identified a hexasubstituted benzophenone, rabenzophenone, which contains a benzoate moiety. acs.org In a leaf puncture bioassay, this compound, along with its analogues, caused significant necrosis on both holm oak (Quercus ilex L.) and tomato (Lycopersicon esculentum L.) leaves at a concentration of 1 mg/mL. acs.org Rabenzophenone was found to be the most potent among the tested compounds, causing necrosis diameters of 0.7 cm and 0.5 cm on holm oak and tomato leaves, respectively. acs.org

Further studies have explored the phytotoxic effects of other benzoate esters, such as benzyl (B1604629) salicylate (B1505791) and benzyl benzoate. researchgate.net These compounds have been shown to inhibit the growth of various plant species. In bioassays using Triticum aestivum (wheat) coleoptiles, both benzyl salicylate and benzyl benzoate caused at least 89% growth inhibition at all tested concentrations (ranging from 10⁻⁵ M to 10⁻³ M). researchgate.net The inhibitory effects were also observed on the root and shoot growth of Allium cepa (onion) and the invasive species Euphorbia heterophylla. researchgate.net Notably, the inhibitory effect of benzyl benzoate on the roots of E. heterophylla was comparable to that of a commercial herbicide. researchgate.net

The phytotoxic activity of various β-resorcylic acid derivatives, which are structurally related to benzoates, has also been investigated. researchgate.net These compounds, isolated from the endophytic fungus Lasiodiplodia theobromae, demonstrated varying levels of phytotoxicity.

These findings collectively suggest that the benzoate scaffold is a promising starting point for the development of new phytotoxic agents. The degree of substitution and the nature of the substituents on the aromatic rings appear to be key determinants of their biological activity.

Table 1: Phytotoxicity of Selected Benzoate Analogues

| Compound | Test Organism | Concentration | Observed Effect | Necrosis Diameter (cm) | Reference |

|---|---|---|---|---|---|

| Rabenzophenone | Holm oak (Quercus ilex) | 1 mg/mL | Necrosis | 0.7 | acs.org |

| Rabenzophenone | Tomato (Lycopersicon esculentum) | 1 mg/mL | Necrosis | 0.5 | acs.org |

| Benzyl benzoate | Wheat (Triticum aestivum) coleoptiles | 10⁻³ M - 10⁻⁵ M | Growth Inhibition (min 89%) | - | researchgate.net |

Antioxidant Activity Evaluation

The antioxidant potential of benzoate esters and their analogues has been a subject of considerable research, employing both laboratory-based assays and computational methods to elucidate their mechanisms of action.

In vitro assays are fundamental in determining the antioxidant capacity of chemical compounds. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com

Several studies have evaluated the antioxidant activity of various phenyl and naphthyl-based benzoate esters. researchgate.net For example, phenyl benzoate and 1-naphthyl benzoate have demonstrated concentration-dependent DPPH radical scavenging activity, with IC₅₀ values of 605.6 µM and 1138.7 µM, respectively. researchgate.net In a hydrogen peroxide scavenging assay, the same compounds showed moderate activity with IC₅₀ values of 1510.2 µM and 1069.4 µM. researchgate.net

Another study focusing on phenyl benzoate compounds found that a specific derivative, compound 4c , exhibited strong antioxidant activity, even greater than the standard antioxidant Trolox, with an IC₅₀ value of approximately 13.06 µM in a DPPH assay. bjmu.edu.cn The antioxidant potential is often linked to the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings. mdpi.com For instance, 4-hydroxy-3-methoxy benzoic acid has a higher antioxidant activity than 3-hydroxy-4-methoxy benzoic acid, highlighting the importance of the hydroxyl group's position. mdpi.com

The antioxidant properties of eugenyl benzoate and its derivatives have also been explored, showing their potential for scavenging DPPH radicals. medchemexpress.com These findings underscore the capacity of the benzoate ester framework to be modified to enhance antioxidant activity.

Table 2: In Vitro Antioxidant Activity of Selected Benzoate Analogues

| Compound | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| Phenyl benzoate | DPPH | 605.6 µM | researchgate.net |

| 1-Naphthyl benzoate | DPPH | 1138.7 µM | researchgate.net |

| Phenyl benzoate | H₂O₂ Scavenging | 1510.2 µM | researchgate.net |

| 1-Naphthyl benzoate | H₂O₂ Scavenging | 1069.4 µM | researchgate.net |

Computational modeling provides valuable insights into the structure-activity relationships and mechanisms of antioxidant action at a molecular level. nih.govescholarship.org Techniques such as Density Functional Theory (DFT) and molecular docking are employed to predict how these compounds interact with free radicals and biological targets. researchgate.netpreprints.org

DFT studies can calculate parameters like Bond Dissociation Enthalpy (BDE), which is a key indicator of a compound's ability to donate a hydrogen atom to a free radical. bjmu.edu.cn A lower BDE value for an O-H bond suggests a greater tendency for hydrogen atom transfer (HAT), a primary mechanism of antioxidant activity. mdpi.com

Molecular docking simulations are used to predict the binding interactions between antioxidant compounds and target proteins. researchgate.net For instance, the docking of phenyl benzoate and 1-naphthyl benzoate into the active site of a target protein helped to elucidate their antioxidant binding mechanism. researchgate.net Such studies have shown that replacing a phenyl ring with a naphthyl ring can significantly influence the compound's activity. researchgate.net

In a study of phenylcarbamoylbenzoic acid analogs, a molecular modeling study was performed to evaluate how these compounds recognize and bind to the active site of the target protein 3MNG. nih.gov The results from these computational approaches complement experimental data and guide the design of new, more potent antioxidant compounds based on the benzoate scaffold. nih.govpreprints.org

Enzyme Inhibition Assays (In Vitro/Mechanistic)

The inhibitory effects of benzoate derivatives on various enzymes have been investigated, revealing their potential as modulators of key biological pathways.

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov Several studies have explored the potential of benzoate-related structures as alpha-amylase inhibitors.

Research on dihydropyrimidone derivatives, which can be conceptually related to benzoate structures, has shown that substitutions with methoxy groups can lead to potent alpha-amylase inhibition. researchgate.net For example, a derivative with a 1,4-dimethoxy-2-methylbenzene moiety exhibited significant inhibitory capability. researchgate.net

Other studies on various heterocyclic compounds have also reported promising alpha-amylase inhibitory activity. ajchem-a.com The presence of hydroxyl and methoxy groups was found to have a positive impact on the biological activity. ajchem-a.com While direct studies on Methyl 2-methoxy-3-phenylbenzoate are limited, the findings on analogous structures suggest that the benzoate core, with appropriate substitutions, could be a viable scaffold for designing alpha-amylase inhibitors.

B-cell lymphoma 2 (BCL-2) is a key anti-apoptotic protein, and its inhibition is a major target in cancer therapy. nih.gov Overexpression of BCL-2 family proteins allows cancer cells to evade programmed cell death. nih.govresearchgate.net Small molecules that mimic the action of BH3-only proteins can bind to and inhibit anti-apoptotic BCL-2 proteins, thereby inducing apoptosis in cancer cells. nih.govresearchgate.net

Several studies have investigated phenyl benzoate derivatives as potential BCL-2 inhibitors. medchemexpress.comresearchgate.net In one study, a series of novel eugenyl benzoate derivatives were synthesized and tested for their inhibitory activity against HT29 colon cancer cells, which are known to have mutated p53/Bax and are sensitive to BCL-2 inhibition. researchgate.net One of the derivatives, 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate, showed the best activity, with an IC₅₀ value of 26.56 µmol/mL. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis of these compounds indicated that hydrophobicity (logP) and molar refractivity (CMR) are important parameters affecting their cytotoxic activity, with hydrophobicity playing a more significant role. researchgate.net This suggests that modifications to the benzoate structure that alter these physicochemical properties can enhance BCL-2 inhibitory potential. The development of such compounds, often referred to as 'BH3 mimetics', is an active area of research in oncology. nih.govnih.gov

Table 3: BCL-2 Inhibitory Activity of a Selected Benzoate Derivative

| Compound | Cell Line | IC₅₀ Value | Reference |

|---|

Tyrosinase and Pancreatic Lipase (B570770) Inhibition

The potential of benzoate derivatives, a class of compounds to which this compound belongs, as inhibitors of key enzymes such as tyrosinase and pancreatic lipase has been a subject of scientific investigation. Tyrosinase is a critical enzyme in melanin (B1238610) synthesis, and its inhibition is of interest for cosmetic and medicinal applications. butantan.gov.brnih.gov Pancreatic lipase plays a crucial role in the digestion and absorption of dietary fats, making its inhibitors potential agents for managing obesity. nih.govnih.gov

Research into a series of benzoic acid derivatives has demonstrated their inhibitory potential against tyrosinase. nih.govtandfonline.com In one study, various synthesized benzoic acid derivatives all exhibited inhibitory activity against tyrosinase. tandfonline.com Kinetic analysis of benzoic acid derivatives has shown that they can inhibit both the monophenolase and diphenolase activities of tyrosinase through different mechanisms, including competitive and non-competitive inhibition. nih.gov For instance, 2-aminobenzoic acid and 4-aminobenzoic acid were found to be non-competitive inhibitors of monophenolase activity. nih.gov The inhibitory mechanism is thought to involve the chelation of the copper ions essential for tyrosinase's catalytic activity. nih.gov

While direct studies on this compound are limited, the inhibitory activities of its analogues provide valuable insights. For example, methoxy-substituted tyramine (B21549) derivatives have been synthesized and shown to be potent tyrosinase inhibitors. nih.gov

Regarding pancreatic lipase, various phenolic acids, including benzoic acid derivatives, have been examined for their inhibitory effects. researchgate.net Hydroxybenzoic acids have been shown to inhibit pancreatic lipase, although in some studies to a lesser extent than hydroxycinnamic acids. researchgate.net The inhibition of pancreatic lipase by plant extracts rich in these compounds further supports the potential of this chemical class as enzyme inhibitors. nih.gov

The following table summarizes the tyrosinase inhibitory activity of selected benzoate derivatives from a study, highlighting the range of potencies observed within this class of compounds.

| Compound | Class | IC₅₀ (µM) against Tyrosinase |

| Compound 7 (N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide) | Amide | 1.09 |

| Compound 8 | Amide | 3.08 |

| Compound 6 | Ester | 29.72 |

| Kojic Acid (Standard) | - | 16.67 |

| L-Mimosine (Standard) | - | 3.68 |

| Data sourced from a study on benzoic acid derivatives. tandfonline.com |

Antimicrobial Evaluation against Bacterial and Fungal Strains

Benzoate derivatives have been historically recognized for their antimicrobial properties, with sodium benzoate being a common food preservative. researchgate.net Scientific investigations have extended to a wide range of benzoate analogues to evaluate their efficacy against various bacterial and fungal strains.

Studies on novel methyl 4‐((4‐(4‐chlorophenyl)‐2,5‐dioxoimidazolidin‐1‐yl) methyl) benzoate derivatives have shown them to be active against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting low minimum inhibitory concentrations (MIC). researchgate.net Similarly, the synthesis of new thiazole (B1198619) and thiazolidinone derivatives containing a phenyl benzoate moiety has yielded compounds with good antibacterial activity, with some showing efficacy comparable to ampicillin. tandfonline.com

The antimicrobial spectrum of benzoate derivatives can be broad, encompassing both bacteria and fungi. researchgate.netresearchgate.net For instance, certain phenyliodonium (B1259483) derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. researchgate.net The introduction of different functional groups onto the benzoate scaffold can significantly influence the antimicrobial potency and spectrum. mdpi.comchitkara.edu.in For example, in a series of p-amino benzoic acid (PABA) derivatives, Schiff's bases were generally found to be more potent than their ester counterparts. chitkara.edu.in

The following table presents the minimum inhibitory concentration (MIC) values for selected benzoate derivatives against various microbial strains, illustrating their potential as antimicrobial agents.

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Compound 5b | Staphylococcus aureus | 0.1-9.5 | - | - |

| Compound 5d | Staphylococcus aureus | 0.1-9.5 | - | - |

| Compound 5b | MRSA | 0.1-9.5 | - | - |

| Compound 5d | MRSA | 0.1-9.5 | - | - |

| Compound 5b | Streptococcus pneumoniae | 0.1-9.5 | - | - |

| Compound 5d | Streptococcus pneumoniae | 0.1-9.5 | - | - |

| Compound 5b | Gram-negative bacteria | 0.1-9.5 | - | - |

| Compound 5d | Gram-negative bacteria | 0.1-9.5 | - | - |

| Compound 11 (N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide) | Bacillus subtilis | pMICbs = 2.11 µM/ml | - | - |

| Compound 5 (N'-(4-bromo benzylidene)- 4-(benzylidene amino)benzohydrazide) | - | - | Aspergillus niger | pMICan = 1.81 µM/ml |

| Compound 5 (N'-(4-bromo benzylidene)- 4-(benzylidene amino)benzohydrazide) | - | - | Candida albicans | pMICca = 1.81 µM/ml |

| Data compiled from studies on various benzoate derivatives. researchgate.netchitkara.edu.in |

Structure-Activity Relationship (SAR) Studies of Benzoate Derivatives

The biological activities of benzoate derivatives are closely linked to their chemical structures. Structure-activity relationship (SAR) studies help in understanding how different functional groups and their positions on the benzoate ring influence their inhibitory and antimicrobial effects, guiding the design of more potent compounds. nih.govnih.gov

For tyrosinase inhibition, the nature and position of substituents on the aromatic ring of benzoic acid derivatives are critical. nih.govtandfonline.com For instance, the addition of two nitro (NO₂) functional groups at the 3 and 5 positions of a benzamide (B126) derivative resulted in a potent tyrosinase inhibitor. tandfonline.com In another study, the replacement of a hydroxyl (OH) group with a bromine (Br) atom led to a twofold decrease in potency. tandfonline.com The class of the compound, such as an ester versus an amide, can also significantly impact activity. tandfonline.com Furthermore, cinnamoyl compounds were generally found to be slightly less potent than their corresponding benzoyl analogues in one study of piperazine/piperidine amides. butantan.gov.br

In the context of antimicrobial activity, SAR studies have revealed several key trends. For antifungal activity against certain strains, the position of substituents like methyl, methoxy, or chloro groups on the phenyl ring of benzoic acid was found to be important, with the ortho position often being more effective than meta or para. researchgate.net For antibacterial activity, the presence of electron-withdrawing groups, such as a bromo group, has been shown to increase the activity of p-amino benzoic acid derivatives against specific bacterial and fungal strains. chitkara.edu.in The type of linkage, for example, a Schiff's base versus an ester, also plays a crucial role in determining the antimicrobial potency. chitkara.edu.in In a series of benzazole derivatives, a thiazole ring system enhanced activity against Staphylococcus aureus, and electron-withdrawing groups at position 5 of the benzazole nucleus increased potency against Candida albicans. esisresearch.org

The development of quantitative structure-activity relationship (QSAR) models has further aided in identifying the physicochemical properties that correlate with the biological activity of benzoate derivatives. chitkara.edu.inresearchgate.net These models can help predict the activity of new compounds and guide the synthesis of more effective agents.

Emerging Applications of Methyl 2 Methoxy 3 Phenylbenzoate in Advanced Materials and Chemical Processes

Integration in Liquid Crystalline Materials

Phenyl benzoate (B1203000) derivatives are a significant class of calamitic (rod-shaped) liquid crystals. researchgate.net Their molecular structure is conducive to forming the ordered, yet fluid, mesophases that are characteristic of liquid crystalline materials. These properties are being harnessed in the creation of advanced polymers with unique optical and electrical characteristics.

The creation of side-chain liquid crystalline polymers (SCLCPs) often involves attaching mesogenic (liquid crystal-forming) units, such as phenyl benzoates, as pendants to a flexible or rigid polymer backbone. nih.gov A common synthetic route involves the esterification of a molecule containing a polymerizable group with a phenyl benzoate derivative that carries a hydroxyl or carboxylic acid function.

For instance, the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens has been accomplished through two sequential esterification reactions starting from 10-undecynoic acid. acs.org In other approaches, atom transfer radical polymerization (ATRP) has been successfully used to synthesize well-defined block copolymers where one block consists of a polymethacrylate (B1205211) with side chains terminated by cyano-functionalized phenyl benzoate mesogens. mdpi.com Researchers have also synthesized SCLCPs using main chains derived from natural products like α-terpineol, subsequently attaching phenyl benzoate mesogenic groups. epa.gov These synthetic strategies allow for the deliberate design of polymers where the liquid crystalline properties of the phenyl benzoate units can be combined with the processability and mechanical properties of the polymer backbone. nih.gov

Side-chain liquid crystalline polymers with rigid backbones, such as polyacetylene, exhibit intriguing mesomorphic properties that differ from those with conventional flexible backbones. acs.org Polyacetylenes featuring phenyl benzoate mesogens have been shown to form distinct smectic and nematic mesophases at elevated temperatures. acs.orgacs.org The thermal behavior of these polymers is typically investigated using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). acs.orgepa.gov

For example, a polyacetylene with a phenyl benzoate mesogen containing a methoxy (B1213986) tail (2b) was found to display both smectic A (sA) and nematic (n) phases. acs.orgacs.org The rigid nature of the polyacetylene backbone plays a critical role in the molecular alignment of these materials. acs.org Mechanical agitation, such as rotational or translational shear, can induce highly ordered structures in the nematic phase, a phenomenon not typically observed in SCLCPs with flexible main chains. acs.org This suggests that the rigid backbone aids in translating external mechanical forces into novel molecular alignments. acs.org

Table 1: Thermal Transitions and Thermodynamic Properties of a Phenyl Benzoate-Based Polyacetylene (2b) Data sourced from Differential Scanning Calorimetry (DSC) analysis.

| Transition | Temperature (°C) | Enthalpy (ΔH, J/g) | Entropy (ΔS, J/mol·K) |

| Heating Scan | |||

| Crystal to Smectic A (k → sA) | 95.6 | 7.9 | 21.4 |

| Smectic A to Nematic (sA → n) | 113.9 | 0.8 | 2.1 |

| Nematic to Isotropic (n → i) | 140.8 | 0.9 | 2.2 |

| Cooling Scan | |||

| Isotropic to Nematic (i → n) | 139.6 | -0.9 | -2.2 |

| Nematic to Smectic A (n → sA) | 112.9 | -0.8 | -2.1 |

| Smectic A to Crystal (sA → k) | 71.3 | -7.3 | -21.2 |

Source: Adapted from Kong X, Tang BZ. Chemistry of Materials 1998; 10 (11): 3352-3363. acs.org

The study of the dielectric properties of liquid crystals provides crucial information about molecular reorientations and interactions within the mesophases. tandfonline.com For phenyl benzoate-based liquid crystals, dielectric spectroscopy is a key method for their complete characterization. researchgate.net These investigations are particularly relevant for potential electronic applications. researchgate.net

Research on phenyl-4-(5-alkyl-1,3,2-dioxaborin-2-yl)benzoates, which form nematic and/or smectic A phases, has shown that their dielectric parameters are closely linked to the dipole structures of the molecules. tandfonline.com A notable finding in some of these nematic phase compounds is a crossover of the principal permittivity components in the megahertz frequency range. tandfonline.com This behavior makes them interesting candidates for use as "dual frequency materials," where the dielectric anisotropy can be switched from positive to negative by changing the frequency of the applied electric field, a valuable property for display technologies. tandfonline.com The introduction of fluorine atoms at the ortho-position to the ester carbonyl group in the phenylbenzoate moiety has been found to significantly increase the dielectric anisotropy while also improving viscosity and compatibility with other liquid crystal compounds. google.com

Catalysis and Reaction Medium Design

Beyond materials science, the phenyl benzoate scaffold is a key structural motif in substrates and building blocks for advanced catalytic reactions, particularly in cross-coupling and biomass transformation.

Phenyl benzoate derivatives serve as valuable electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where a C-O bond within the ester is cleaved to form a new C-C bond with an aryl boronic acid. rsc.orgnih.gov This transformation effectively uses the phenyl benzoate as a building block for synthesizing more complex biaryl and triarylmethane structures, which are prevalent in pharmaceuticals and organic materials. nih.gov

The reaction is compatible with a wide range of aryl boronic acids, including those with electron-donating, electron-withdrawing, and sterically hindered ortho-substituents. nih.gov The development of highly active palladium-N-heterocyclic carbene (NHC) precatalysts has enabled these coupling reactions to proceed under mild conditions, often at room temperature. rsc.orgnih.govnih.gov For example, the Suzuki-Miyaura coupling of phenyl benzoate with various boronic acids proceeds in good to excellent yields using an (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) precatalyst. rsc.org

Table 2: Suzuki-Miyaura Coupling of Phenyl Benzoate with Various Boronic Acids

| Boronic Acid | Product | Yield (%) |

| p-tolylboronic acid | 4-Methylbenzophenone | 80 |

| o-tolylboronic acid | 2-Methylbenzophenone | 72 |

| 4-(trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)benzophenone | 86 |

| (4-(methoxycarbonyl)phenyl)boronic acid | Methyl 4-benzoylbenzoate | 62 |

Source: Adapted from Supporting Information for Nolan, S. P. et al. Chem. Sci., 2015,6, 153-157. rsc.org

Lignin (B12514952), a complex aromatic biopolymer, is an abundant and underutilized renewable resource. nih.govresearchgate.net Recent breakthroughs have demonstrated efficient strategies to convert lignin into valuable chemicals. In one such process, the methoxy groups present in the lignin structure are used to methylate carboxylic acids, producing methyl esters. nih.govresearchgate.net Simultaneously, the C9 propylphenyl units of lignin are decomposed to form carbon monoxide (CO), another valuable chemical feedstock. nih.gov

In studies aimed at understanding the mechanisms of lignin degradation, model compounds are often used. Methyl 2-methoxy-3-phenylbenzoate and its corresponding acid have been employed as substrates to assay for demethylase activity in actinomycetes, organisms capable of breaking down lignin. scispace.com In a catalytic system using nano CuO, the methoxy groups from beech lignin can methylate a substrate like p-phenylbenzoic acid to produce methyl p-phenylbenzoate (B8346201) in high yield, demonstrating a complete transformation of the lignin polymer into valuable liquid and gas products. nih.govsemanticscholar.org This process highlights a novel pathway for biomass valorization where compounds structurally related to this compound play a key role in modeling and achieving the targeted chemical transformations. nih.govscispace.com

Derivatization for Functional Materials

The strategic modification of the this compound core structure is a key area of research for the development of advanced functional materials. By introducing or altering functional groups on its biphenyl (B1667301) or benzoate moieties, researchers can tailor the molecule's properties for specific applications, particularly in the realm of liquid crystals and luminescent materials. The inherent structural characteristics of this compound, such as its aromatic nature and potential for conformational flexibility, make it an attractive scaffold for creating materials with tunable optical and electronic properties.

Research into analogous compounds, such as substituted phenyl benzoates and biphenyl carboxylic acids, provides a strong basis for understanding the potential derivatization pathways for this compound. These studies demonstrate that modifications, including the introduction of alkoxy chains, polar groups like cyano or nitro functionalities, and the extension of conjugation, can profoundly influence the material's mesomorphic behavior, fluorescence, and conductivity.

Liquid Crystalline Materials

The derivatization of phenyl benzoate structures is a well-established strategy for designing liquid crystalline materials. The introduction of long alkyl or alkoxy chains, for instance, can induce mesophase behavior, with the length of the chain often determining the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures.

In a study on a homologous series of 4-[4'-n-alkoxy Benzoyloxy] β-Methoxy Ethyl Benzoates, it was observed that the lower homologues (methyl to butyl) did not exhibit liquid crystalline properties. researchgate.net However, as the alkoxy chain length increased, enantiotropic liquid crystal phases emerged. researchgate.net The pentyl, hexyl, dodecyl, tetradecyl, and hexadecyl derivatives were found to be purely nematogenic, while the octyl and decyl derivatives exhibited both smectic and nematic phases. researchgate.net This demonstrates the critical role of the alkoxy chain in promoting the necessary intermolecular interactions for liquid crystal formation. researchgate.net

A new homologous series of fluorinated liquid crystal compounds, 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate, has also been synthesized and investigated. mdpi.com All the synthesized homologues in this series displayed monotropic nematic mesophases, with the exception of the octyl derivative, which showed an enantiotropic nematic phase. mdpi.com This highlights how the combination of a lateral methoxy group and a terminal fluoro-substituent influences the mesomorphic behavior. mdpi.com

| Derivative Type | Alkoxy Chain Length | Mesophase Behavior | Transition Temperatures (°C) |

| 4-[4'-n-alkoxy Benzoyloxy] β-Methoxy Ethyl Benzoates | C5, C6, C12, C14, C16 | Nematogenic | Not specified |

| 4-[4'-n-alkoxy Benzoyloxy] β-Methoxy Ethyl Benzoates | C8, C10 | Smectogenic & Nematogenic | Not specified |

| Polyacetylene with methoxy-terminated phenyl benzoate side-chain | Not applicable | Smectic & Nematic | 95.6 (sA) 113.9 (n) 140.8 (i) |

| 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate | C8 | Enantiotropic Nematic | Not specified |

| 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate | Other lengths | Monotropic Nematic | Not specified |

Table 1: Mesomorphic properties of derivatized phenyl benzoate analogs. (sA = smectic A phase, n = nematic phase, i = isotropic liquid phase)

Luminescent and Conductive Materials

The biphenyl core of this compound is a key structural motif in many luminescent materials. Derivatization of the biphenyl structure can be used to tune the emission color and efficiency of organic light-emitting diodes (OLEDs). For example, new luminophores with extended π-conjugated systems have been synthesized from biphenyl derivatives, which could be utilized as emissive or charge transport layers in OLEDs. semanticscholar.org

Furthermore, the introduction of specific functional groups can lead to conductive polymers. For instance, a nanocomposite of poly(2-oxo-2-phenylethyl-2-aminobenzoate)/Bentonite has been synthesized, demonstrating how an aniline (B41778) derivative of a benzoate structure can be polymerized to create a conductive material. researchgate.net The electrical conductivity of such materials can be further tailored by creating nanocomposites. researchgate.netdergipark.org.tr Polyamide-conductive polymers based on different aromatic moieties, including ethyl 4-(2-(4H-pyrazol-4-ylidene)hydrazinyl)benzoate, have also been synthesized and their ability to be used in electrochemical sensors has been investigated. mdpi.com

| Derivative Class | Functionalization | Potential Application | Research Finding |

| Biphenyl derivatives | Extended π-conjugation | OLEDs | Can be used as emissive or charge transport layers. semanticscholar.org |

| Aniline derivatives of benzoates | Polymerization, Nanocomposite formation | Conductive polymers | Poly(OPA)/Bentonite nanocomposite was successfully synthesized. researchgate.netdergipark.org.tr |

| Polyamide-conductive polymers | Incorporation of aromatic moieties | Electrochemical sensors | Modified electrodes showed sensitivity towards methotrexate. mdpi.com |

Table 2: Functional materials derived from analogous structures to this compound.

The derivatization of this compound, by drawing on established methodologies for related phenyl benzoate and biphenyl compounds, holds significant promise for the creation of novel functional materials with tailored properties for a range of advanced applications.

Future Research Directions and Methodological Innovations

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research will likely focus on developing more efficient and selective methods for synthesizing Methyl 2-methoxy-3-phenylbenzoate and related biphenyl (B1667301) esters. Traditional methods for creating biphenyl scaffolds include the Suzuki-Miyaura, Ullmann, and Wurtz-Fittig reactions. rsc.org However, these often come with challenges such as the use of expensive catalysts, harsh reaction conditions, and the generation of significant waste. scirp.org

Innovations in this area could involve:

Catalyst Development : The creation of novel catalysts, such as those based on metal oxide clusters, could lead to more sustainable and efficient cross-dehydrogenative coupling (CDC) reactions. labmanager.com These reactions would utilize oxygen as the sole oxidant, significantly improving the environmental profile of the synthesis. labmanager.com